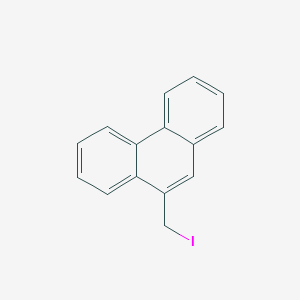![molecular formula C9H17N3O B058378 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- CAS No. 121360-22-3](/img/structure/B58378.png)
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound and is also known as Praziquantel. Praziquantel is an anthelmintic drug that is used to treat parasitic infections in humans and animals. However,
Mecanismo De Acción
The mechanism of action of 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- is not fully understood. However, studies have suggested that the compound works by disrupting the membrane integrity of the parasites, leading to their death. The compound has also been shown to inhibit the activity of certain enzymes in the parasites, leading to their death.
Efectos Bioquímicos Y Fisiológicos
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- has several biochemical and physiological effects. The compound has been shown to cause changes in the membrane potential of the parasites, leading to their death. The compound has also been shown to inhibit the activity of certain enzymes in the parasites, leading to their death. In addition, the compound has been shown to have an effect on neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- in lab experiments is its broad-spectrum activity against parasitic infections. The compound has been shown to be effective against several types of parasites, including schistosomes, tapeworms, and flukes. Another advantage is that the compound has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-. One potential direction is the development of new drugs based on this compound. Researchers could explore the potential of this compound as a lead compound for the development of new drugs for the treatment of parasitic infections and other diseases. Another potential direction is the exploration of the compound's potential in the field of nanotechnology. Researchers could explore the use of this compound in the development of new nanomaterials for various applications. Finally, researchers could explore the potential of this compound in the field of agriculture. The compound has been shown to be effective against certain pests, and researchers could explore its potential as a natural pesticide.
Métodos De Síntesis
The synthesis of 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- can be achieved through various methods. One of the commonly used methods involves the reaction of ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazino[1,2-c]pyrimidine-6-carboxylate with hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazino[1,2-c]pyrimidine-6-carboxylate with sodium hydride in the presence of ethyl iodide.
Aplicaciones Científicas De Investigación
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- has several potential scientific research applications. One of the primary applications is in the field of medicinal chemistry. Researchers have been exploring the potential of this compound as a lead compound for the development of new drugs. Studies have shown that 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- exhibits significant activity against several parasitic infections, including schistosomiasis, which affects millions of people worldwide. The compound has also shown promising results in the treatment of other diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
121360-22-3 |
|---|---|
Nombre del producto |
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- |
Fórmula molecular |
C9H17N3O |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
7-ethyl-2,3,4,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-3-8-7-10-4-6-12(8)9(11)13/h8,10H,2-7H2,1H3 |
Clave InChI |
FPWDPOUOYUCNNI-UHFFFAOYSA-N |
SMILES |
CCN1CCC2CNCCN2C1=O |
SMILES canónico |
CCN1CCC2CNCCN2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



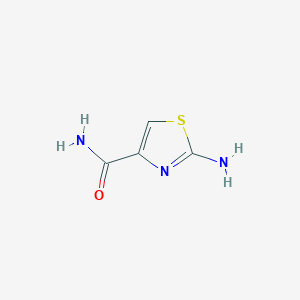
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
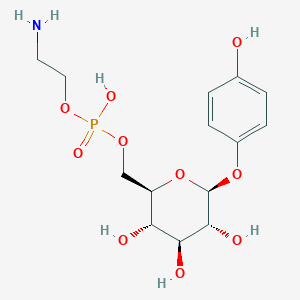
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
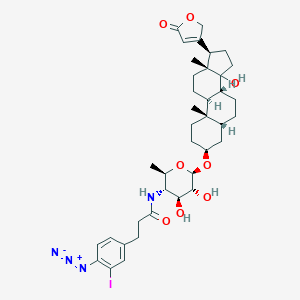
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)
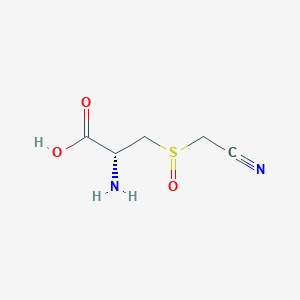

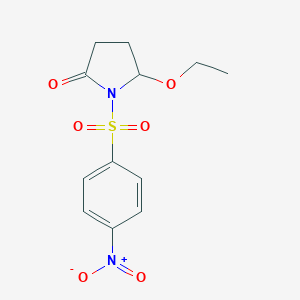
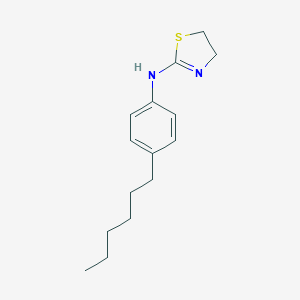
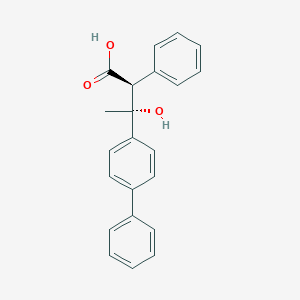
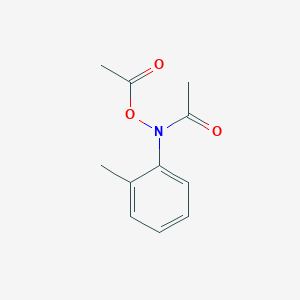
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
